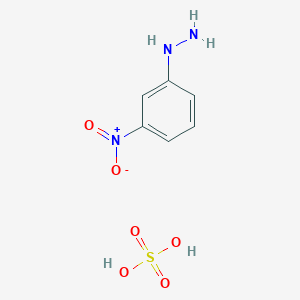

(3-Nitrophenyl)hydrazine;sulfuric acid

Description

(3-Nitrophenyl)hydrazine;sulfuric acid is a chemical compound formed by the combination of 3-nitrophenylhydrazine and sulfuric acid. The parent compound, 3-nitrophenylhydrazine (C₆H₇N₃O₂), is characterized by a nitro group (-NO₂) at the meta position of the phenyl ring attached to a hydrazine (-NH-NH₂) moiety . When reacted with sulfuric acid, it forms a sulfate salt, likely with the formula C₆H₇N₃O₂·H₂SO₄, as inferred from analogous hydrazine-sulfate systems .

Propriétés

IUPAC Name |

(3-nitrophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-2-1-3-6(4-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMVOCFYZRCHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Nitrofuranyl Sulfonohydrazides

Structural Differences: Nitrofuranyl sulfonohydrazides (e.g., compounds 2a–l) feature a sulfonyl group (-SO₂-) linked to a hydrazide (-NH-NH₂) and a nitrofuran moiety, contrasting with the simpler phenylhydrazine structure of (3-nitrophenyl)hydrazine . Synthesis: Synthesized via a two-step process:

Reaction of sulfonyl chlorides with hydrazine hydrate in dichloromethane (yields: 80–98%).

Condensation with 5-nitro-2-furaldehyde in ethanol . Applications: Demonstrated potent antileishmanial (IC₅₀: 1.2–18.5 µM) and anticancer activity (IC₅₀: 2.5–25 µM against HeLa and MCF-7 cell lines) .

(E)-1-Benzylidene-2-(3-Nitrophenyl)hydrazine Derivatives

Structural Differences : These compounds incorporate a benzylidene group (-CH=Ar) attached to the hydrazine moiety, enhancing conjugation and electronic effects .

Synthesis : Prepared via solvent-free grinding of 3-nitrophenylhydrazine with substituted benzaldehydes using SiO₂-H₃PO₄ as a catalyst (reaction time: 5–10 minutes; yields: 80–90%) .

Applications :

- Antimicrobial Activity: Active against Escherichia coli (4-F, 4-CH₃ substituents) and Pseudomonas aeruginosa (parent, 3-Cl, 4-Cl substituents) .

- Antifungal Activity : Moderate to good activity against Aspergillus niger and Mucor species .

- Spectral Correlations : NMR and IR data correlate with Hammett substituent constants (σ, σ⁺), indicating electronic effects on chemical shifts (δC=N: 145–160 ppm) and νC=N stretching frequencies (1590–1610 cm⁻¹) .

Comparison with Other Hydrazine Salts

Hydrazine Sulfate (H₂N-NH₂·H₂SO₄)

Synthesis : Direct reaction of hydrazine with sulfuric acid .

Applications : Used as a rocket fuel precursor and reducing agent. Unlike (3-nitrophenyl)hydrazine;sulfuric acid, it lacks aromaticity and exhibits high toxicity (LD₅₀: 60 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.